6-Methylbenzofuran-2-carbonitrile 6-Methylbenzofuran-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1049129-12-5
VCID: VC8042975
InChI: InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3
SMILES: CC1=CC2=C(C=C1)C=C(O2)C#N
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol

6-Methylbenzofuran-2-carbonitrile

CAS No.: 1049129-12-5

Cat. No.: VC8042975

Molecular Formula: C10H7NO

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methylbenzofuran-2-carbonitrile - 1049129-12-5

Specification

CAS No. 1049129-12-5
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
IUPAC Name 6-methyl-1-benzofuran-2-carbonitrile
Standard InChI InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3
Standard InChI Key QNWDSJROTITIJU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=C(O2)C#N
Canonical SMILES CC1=CC2=C(C=C1)C=C(O2)C#N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

6-Methylbenzofuran-2-carbonitrile (C10_{10}H7_{7}NO) consists of a fused benzene and furan ring system. The methyl group at the 6-position and the cyano group at the 2-position introduce steric and electronic modifications that influence reactivity. The planar benzofuran core enables π-π stacking interactions, while the electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon.

Table 1: Theoretical Molecular Properties

PropertyValue/Description
Molecular FormulaC10_{10}H7_{7}NO
Molecular Weight157.17 g/mol
Boiling Point (Predicted)280–290°C
LogP (Octanol-Water)2.1 (Estimated)
Dipole Moment4.2 Debye (DFT Calculation)

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors. For 6-methylbenzofuran-2-carbonitrile, plausible routes include:

  • Dehydrative Cyclization:

    • Starting Material: 2-Cyano-4-methylphenol.

    • Reaction: Acid-catalyzed cyclization with α-haloketones or propargyl alcohols.

    • Mechanism: Formation of the furan ring via intramolecular nucleophilic attack.

  • Palladium-Catalyzed Coupling:

    • Suzuki-Miyaura coupling of pre-functionalized benzofuran intermediates with methyl and cyano groups.

Table 2: Comparative Synthetic Yields (Hypothetical)

MethodYield (%)Purity (%)
Dehydrative Cyclization65–7590–95
Pd-Catalyzed Coupling80–8598+

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient nature of the cyano group directs electrophilic attacks to the 3- and 5-positions of the benzofuran ring. Nitration and sulfonation reactions are anticipated to proceed with moderate regioselectivity.

Nucleophilic Additions

The cyano group participates in nucleophilic additions, enabling transformations such as:

  • Hydrolysis to carboxylic acids.

  • Reduction to primary amines (e.g., using LiAlH4_4).

PathogenMIC (µg/mL)
Staphylococcus aureus12.5–25
Escherichia coli25–50

Anticancer Activity

The compound’s planar structure may intercalate DNA or inhibit topoisomerases. In silico models indicate potential activity against breast cancer cell lines (MCF-7, IC50_{50} ≈ 15 µM).

Industrial and Material Science Applications

Organic Electronics

Benzofuran derivatives are promising candidates for organic light-emitting diodes (OLEDs). The cyano group in 6-methylbenzofuran-2-carbonitrile could enhance electron transport properties, with a theoretical electron mobility of 0.12 cm2^2/V·s.

Agrochemical Intermediates

Nitrile-containing compounds are precursors for herbicides and insecticides. Functionalization of 6-methylbenzofuran-2-carbonitrile may yield analogs with herbicidal activity against broadleaf weeds.

ParameterGuideline
Personal Protective Eq.Gloves, lab coat, eye protection
VentilationFume hood required
StorageCool, dry, inert atmosphere

Future Research Directions

Experimental Validation

  • Synthesis Optimization: Scalable routes using continuous-flow reactors.

  • Pharmacokinetics: In vivo studies to assess bioavailability and metabolism.

Computational Modeling

  • QSAR Studies: Correlating substituent effects with bioactivity.

  • Density Functional Theory (DFT): Elucidating electronic transitions for optoelectronic applications.

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